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Clinical Trial Data Comparison of EGFR-TKIs

Drug Name
(Generation)

Study
Identifier /
Phase

Patient
Population

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(mPFS)

Key Adverse
Events (AEs)

Nazartinib
(3rd)

Phase 2,

Single-Arm
[1]

Treatment-naïve,

EGFR-mutant
(ex19del/L858R)

NSCLC

69% (by

BIRC)

18.0 months Rash (60%),

diarrhea
(33%),

pruritus
(31%),

stomatitis
(16%)

Osimertinib
(3rd)

FLAURA,
Phase 3

[1]

Treatment-naïve,
EGFR-mutant

(ex19del/L858R)
NSCLC

80% 18.9 months (Data not
included in

search results
for direct

comparison)

Gefitinib
(1st)

NEJ002,

Phase 3
[2]

Treatment-naïve,

EGFR-mutant
NSCLC

73.7% 10.8 months (Data not

included in
search results
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Drug Name
(Generation)

Study
Identifier /
Phase

Patient
Population

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(mPFS)

Key Adverse
Events (AEs)

for direct
comparison)

Erlotinib
(1st)

OPTIMAL,
Phase 3

[2]

Treatment-naïve,
EGFR-mutant

NSCLC

83% 13.1 months (Data not
included in

search results
for direct

comparison)

Afatinib
(2nd)

LUX-Lung

1, Phase
2b/3 [1]

Post-

erlotinib/gefitinib,
EGFR-mutant

NSCLC

(Data not

included in
search results

for direct
comparison)

(Data not

included in
search results

for direct
comparison)

Diarrhea,

rash/acne,
stomatitis [3]

Detailed Experimental Protocols

To critically assess the data, understanding the design of key experiments is essential.

Nazartinib Phase 2 Study Design [4] [1]

Objective: To evaluate the efficacy and safety of nazartinib as a first-line treatment for
advanced EGFR-mutant NSCLC.

Design: This was a phase 2, single-arm, open-label study (NCT02108964).
Participants: 45 treatment-naïve patients with stage IIIB/IV NSCLC harboring activating EGFR

mutations (Ex19del or L858R, or other rare mutations like L861Q, G719X).
Intervention: Patients received oral nazartinib at 150 mg once daily until disease progression

or unacceptable toxicity.
Endpoints: The primary endpoint was Overall Response Rate (ORR) as assessed by a

Blinded Independent Review Committee (BIRC) using RECIST 1.1 criteria. Secondary
endpoints included Duration of Response (DOR), Progression-Free Survival (PFS), Overall

Survival (OS), and safety.

In Vitro Preclinical Comparison Study [5]
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Objective: To directly compare the potency and therapeutic window of various EGFR-TKIs,

including nazartinib and osimertinib, across different EGFR mutations.
Cell Lines: The study used Ba/F3 cell lines transduced to express various mutant forms of

EGFR (e.g., ex19del, L858R, T790M, G719S, L861Q) and wild-type EGFR.
Methodology: Cell viability was measured using MTS assays after treatment with serial

dilutions of each EGFR-TKI.
Key Metrics: The IC50 value (half-maximal inhibitory concentration) was calculated for each

drug and mutation. The therapeutic window was estimated by comparing the IC50 for mutant
EGFR to the IC50 for wild-type EGFR. A larger ratio indicates better selectivity for the mutant

cancer cells over healthy cells, potentially predicting a lower incidence of side effects like rash
and diarrhea.

Mechanism of Action and Signaling Pathway

Nazartinib is an irreversible, mutant-selective third-generation EGFR tyrosine kinase inhibitor (TKI) [2]. It

was designed to covalently bind to the ATP-binding pocket of mutant EGFR, preferentially inhibiting both

the activating mutations (like ex19del and L858R) and the T790M resistance mutation while sparing the

wild-type receptor [4] [2] [1]. This selectivity is intended to improve efficacy against resistant tumors and

reduce off-target toxicities.

The following diagram illustrates the EGFR signaling pathway and nazartinib's site of action.
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Interpretation of Key Findings

Efficacy in Treatment-Naïve Patients: The phase 2 results show that nazartinib is an effective first-
line therapy, with a median PFS of 18 months and a durable response [1]. Notably, the study

population included a high proportion (42%) of patients with baseline brain metastases, a common
and challenging site of recurrence in NSCLC.

Preclinical Mutation-Specific Efficacy: The in vitro data reveals that the efficacy of EGFR-TKIs is
highly mutation-dependent [5]. While osimertinib showed lower IC50 values for classic mutations

(ex19del, L858R ±T790M), both osimertinib and nazartinib were significantly less potent against less
common mutations like G719S and L861Q, especially when combined with T790M. This highlights

the importance of comprehensive genetic testing to guide therapy selection.
Therapeutic Window: A key advantage of third-generation TKIs like nazartinib is their wider

therapeutic window compared to earlier generations [5] [1]. By sparing wild-type EGFR, they achieve
efficacy against mutant cancer cells while potentially mitigating class-based toxicities like severe skin

rash and diarrhea. The safety profile of nazartinib was generally manageable, with skin-related
events being the most common AEs [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Nazartinib for treatment-naive EGFR-mutant non−small cell ... [sciencedirect.com]

2. Nazartinib - an overview [sciencedirect.com]

3. epidermal growth factor receptor inhibitors as viable agents for ... [pmc.ncbi.nlm.nih.gov]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s547951?utm_src=pdf-body-img
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0959804922003021
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739653/
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5739653/
https://www.sciencedirect.com/science/article/pii/S0959804922003021
https://www.smolecule.com/products/s547951?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0959804922003021
https://www.smolecule.com/products/s547951?utm_src=pdf-custom-synthesis
https://www.sciencedirect.com/science/article/pii/S0959804922003021
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/nazartinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC12232775/
https://www.smolecule.com/products/s547951?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


4. efficacy and safety of Clinical for epidermal growth factor... nazartinib [pmc.ncbi.nlm.nih.gov]

5. Characterization of the efficacies of osimertinib and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nazartinib clinical trial results comparison]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b547951#nazartinib-clinical-trial-

results-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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